1-Undecyn-3-ol, (3S)-
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Overview
Description
1-Undecyn-3-ol, (3S)- is an organic compound with the molecular formula C11H20O. It is characterized by the presence of a triple bond and a hydroxyl group, making it a secondary alcohol. This compound is notable for its unique structure, which includes a triple bond at the first carbon and a hydroxyl group at the third carbon in the (3S)-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecyn-3-ol, (3S)- can be synthesized through various methods. One common approach involves the reaction of undecyne with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon. Another method includes the use of trimethylsilyl-protected intermediates, which are subsequently deprotected to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of 1-Undecyn-3-ol, (3S)- often involves large-scale organic synthesis techniques. These methods typically employ catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Undecyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts is frequently employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
1-Undecyn-3-ol, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-Undecyn-3-ol, (3S)- involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Undecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon.
10-Undecyn-1-ol: Differing in the position of the triple bond and hydroxyl group.
3-Decyn-1-ol: A shorter chain analog with similar functional groups
Uniqueness: 1-Undecyn-3-ol, (3S)- is unique due to its specific (3S)-configuration and the position of the triple bond and hydroxyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
70095-33-9 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S)-undec-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3/t11-/m1/s1 |
InChI Key |
ZZZWCMWSJIFAPR-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCCCCCC(C#C)O |
Origin of Product |
United States |
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